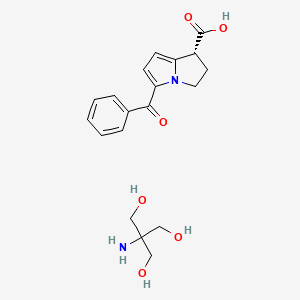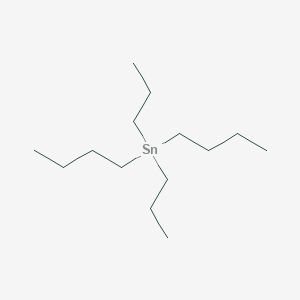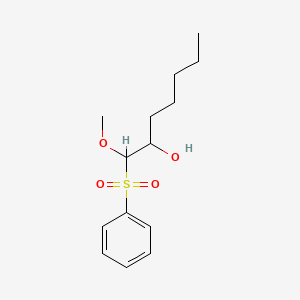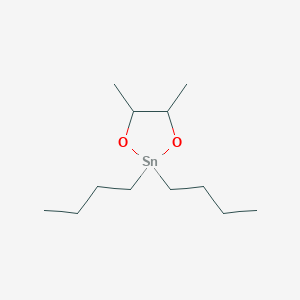
Ketorolac tromethamine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketorolac tromethamine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic properties. It is commonly used to manage moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, ketorolac tromethamine, ®- is often preferred for its opioid-sparing effects, making it a valuable option in pain management without the risk of dependence .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine, ®- involves several steps. One method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then further processed to yield ketorolac tromethamine . Another method involves the use of 5-benzoyl-2,3-dihydro-1H-dilazine-1 and 1-diethyl azodicarboxylate as starting materials. These compounds undergo alkaline hydrolysis and acidification in the presence of reducers to form ketorolac tromethamine .
Industrial Production Methods: Industrial production of ketorolac tromethamine, ®- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with the final product undergoing rigorous quality control to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions: Ketorolac tromethamine, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ketorolac tromethamine, ®- include sodium hydroxide for hydrolysis, hydrochloric acid for acidification, and various organic solvents for extraction and purification .
Major Products Formed: The major products formed from the reactions of ketorolac tromethamine, ®- include its metabolites, which are primarily excreted via the kidneys. The S-enantiomer is cleared faster than the R-enantiomer, with half-lives of approximately 2.5 and 5 hours, respectively .
科学研究应用
Ketorolac tromethamine, ®- has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its analgesic, anti-inflammatory, and antipyretic effects. It is used in various formulations, including oral tablets, injectables, nasal sprays, and ophthalmic solutions . Additionally, ketorolac tromethamine, ®- is being explored for its potential in novel drug delivery systems to enhance patient compliance and reduce gastrointestinal side effects .
作用机制
The primary mechanism of action of ketorolac tromethamine, ®- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . By blocking these pathways, ketorolac tromethamine, ®- effectively reduces pain and inflammation.
相似化合物的比较
Ketorolac tromethamine, ®- is often compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share similar mechanisms of action, ketorolac tromethamine, ®- is unique in its potency and efficacy in managing acute pain. It is particularly noted for its opioid-sparing effects, making it a preferred choice in post-operative pain management . Other similar compounds include indomethacin and piroxicam, which also inhibit COX enzymes but differ in their pharmacokinetics and side effect profiles .
Conclusion
Ketorolac tromethamine, ®- is a powerful NSAID with significant applications in pain management and scientific research. Its unique properties and mechanisms of action make it a valuable compound in both clinical and research settings.
属性
CAS 编号 |
180863-79-0 |
|---|---|
分子式 |
C19H24N2O6 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |
InChI 键 |
BWHLPLXXIDYSNW-RFVHGSKJSA-N |
手性 SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |
规范 SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)

![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)



![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)


![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
